molecular formula C12H13N7O2 B2645154 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034326-35-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Numéro de catalogue: B2645154
Numéro CAS: 2034326-35-5
Poids moléculaire: 287.283
Clé InChI: SKDGQUQJZVWAEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes involved in cancer progression. This compound features a triazolopyridazine core, which is known for its biological activity and versatility in drug design.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions to form the triazolopyridazine ring.

    Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.

    Attachment of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrazole derivative with an appropriate isocyanate or via amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially opening the ring or reducing specific nitrogen atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products from these reactions include hydroxylated derivatives, reduced triazolopyridazine compounds, and various substituted analogs depending on the reagents used.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits significant anticancer activity:

  • Mechanism of Action : The compound interacts with key proteins involved in cell division and apoptosis. It has been shown to inhibit the cell division protein ZipA, which is crucial for bacterial growth and division .
  • Cytotoxicity : Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:
    • In vitro studies on MCF-7 (breast cancer) cells revealed that the compound induced apoptosis and cell cycle arrest .
    • IC50 values for similar derivatives have been reported as low as 1.06 µM against A549 (lung cancer) cells .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Targeted Enzymes : It has been identified as a potential inhibitor of c-Met and Pim-1 kinases, both of which are critical in cancer progression. One derivative exhibited an IC50 of 0.163 μM against c-Met .

Pharmacological Effects

The pharmacological profile suggests multiple therapeutic applications:

  • Antitumor Activity : Given its ability to inhibit essential kinases involved in tumor growth, it is being explored as a candidate for cancer therapy.
  • Anti-inflammatory Potential : Its interaction with various biochemical pathways suggests potential applications in treating inflammatory diseases .

MCF-7 Cell Line Study

A derivative of the compound was tested on MCF-7 breast cancer cells:

  • Results : The study indicated a significant increase in apoptosis rates (29.61-fold compared to control) and cell cycle arrest in the S phase. This was linked to elevated levels of caspase-9 and decreased phosphorylation of PI3K and AKT signaling molecules .

In Vitro Inhibition Studies

Further studies focused on the inhibition of key signaling pathways:

  • Findings : The compound's ability to modulate these pathways indicates its potential for developing targeted therapies against various cancers .

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of c-Met and Pim-1 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both a methoxy group and a pyrazole carboxamide moiety, which contribute to its distinct biological activity and potential therapeutic applications.

Activité Biologique

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a methoxy-substituted triazolo-pyridazine core linked to a pyrazole-5-carboxamide moiety. Its molecular formula is C16H16N6O2C_{16}H_{16}N_{6}O_{2}, with a molecular weight of approximately 322.33 g/mol. The presence of the triazole and pyrazole rings contributes to its structural diversity and potential pharmacological properties.

Structural Features

ComponentDescription
Triazolo RingContributes to diverse biological activities
Methoxy GroupMay enhance solubility and bioavailability
Pyrazole MoietyKnown for anti-inflammatory and anticancer properties

Biological Activity

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. This compound has been studied for various therapeutic effects:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Wei et al. reported that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines, including A549 with an IC50 value of 26 µM .
  • Kumar et al. synthesized pyrazole derivatives that showed promising anticancer activity against HCT116 and HepG2 cell lines .

Anti-inflammatory Effects

Triazole-containing compounds have also been recognized for their anti-inflammatory properties:

  • Studies have shown that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways related to inflammation and apoptosis.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer drugs.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound revealed that it effectively reduced pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To further understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineChlorine substitution on triazoleAntimicrobial
SLU-2633Triazolopyridazine coreAntiparasitic
5-(Trifluoromethyl)-1H-[1,2,4]triazoleTriazole with trifluoromethyl groupAntifungal

Unique Attributes

This compound distinguishes itself through its combination of methoxy and isonicotinamide moieties which may enhance solubility and bioavailability compared to other derivatives lacking such modifications.

Propriétés

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-18-8(5-6-14-18)12(20)13-7-10-16-15-9-3-4-11(21-2)17-19(9)10/h3-6H,7H2,1-2H3,(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDGQUQJZVWAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.